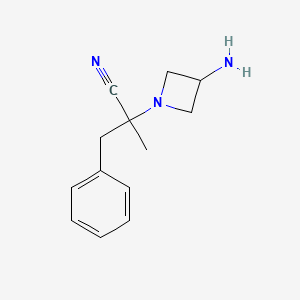
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-one, is obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted azetidines .
Industrial Production Methods
the synthesis and diversification of novel heterocyclic amino acid derivatives, including azetidines, can be achieved through the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
化学反应分析
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include molecular iodine as a catalyst under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones . Other reagents include NaH in dry THF for the preparation of methyl 2-(dimethoxyphosphoryl)acetate .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine as a catalyst under microwave irradiation yields a variety of substituted azetidinones .
科学研究应用
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential use in the development of new therapeutic agents, particularly in the field of β-lactam antibiotics.
Organic Synthesis: The compound can be used as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: The compound’s structure makes it a valuable tool for studying the biological activity of azetidine derivatives.
作用机制
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. For example, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are structurally similar, act as high-affinity non-imidazole histamine H3 receptor agonists with central nervous system activity . The compound’s activity is believed to be mediated through its interaction with histamine receptors and other molecular targets involved in neurotransmitter release and regulation .
相似化合物的比较
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds are high-affinity non-imidazole histamine H3 receptor agonists.
3-Pyrrole-substituted 2-azetidinones: These compounds are synthesized using molecular iodine as a catalyst under microwave irradiation.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is unique due to its specific structure, which includes an azetidine ring and a phenylpropanenitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
2-(3-aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H17N3/c1-13(10-14,16-8-12(15)9-16)7-11-5-3-2-4-6-11/h2-6,12H,7-9,15H2,1H3 |
InChI 键 |
CBNAMEYRILVJKD-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)(C#N)N2CC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


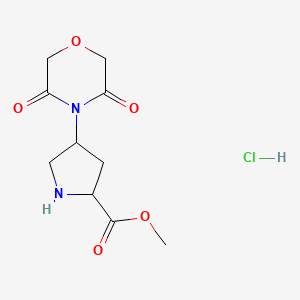
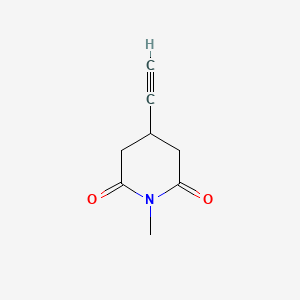

![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14868298.png)
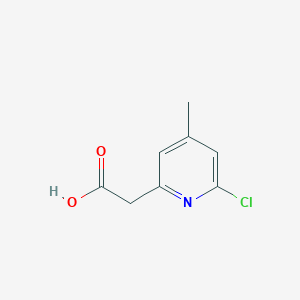
![1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14868315.png)
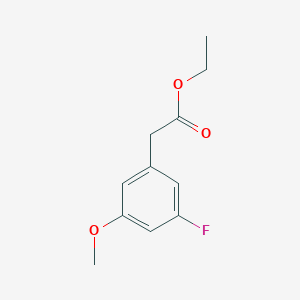
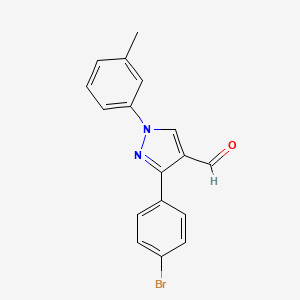

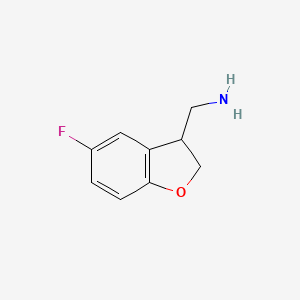
![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
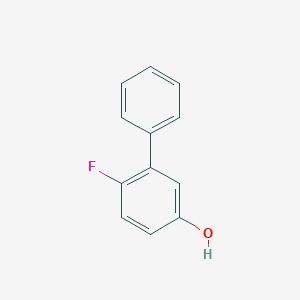
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)

